N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is a chemical compound that features a cyclopropane ring attached to an amine group, which is further bonded to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride typically involves the reaction of furan-2-carboxaldehyde with cyclopropanamine in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity. The hydrochloride salt is formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylamine derivatives.
Substitution: The amine group can participate in substitution reactions to form various amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclopropylmethylamine derivatives, and various amide or ester derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Wirkmechanismus
The mechanism of action of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride is unique due to its combination of a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H12ClNO |
---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)6-9-7-3-4-7;/h1-2,5,7,9H,3-4,6H2;1H |
InChI-Schlüssel |
ZXLJHIDUIFSARL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.